molecular formula C10H9BrF3NO B3327049 N-(4-bromo-3,5-dimethylphenyl)-2,2,2-trifluoroacetamide CAS No. 306297-11-0

N-(4-bromo-3,5-dimethylphenyl)-2,2,2-trifluoroacetamide

Cat. No.: B3327049
CAS No.: 306297-11-0
M. Wt: 296.08 g/mol
InChI Key: OOUHGECMWLTHOP-UHFFFAOYSA-N
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Description

N-(4-bromo-3,5-dimethylphenyl)-2,2,2-trifluoroacetamide is an organic compound characterized by the presence of a bromine atom, two methyl groups, and a trifluoroacetamide group attached to a phenyl ring

Scientific Research Applications

N-(4-bromo-3,5-dimethylphenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information on this compound, it’s difficult to predict its mechanism of action .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include its use in the synthesis of other compounds, or potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3,5-dimethylphenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 4-bromo-3,5-dimethylphenylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to facilitate the acylation process. The general reaction scheme is as follows:

[ \text{4-bromo-3,5-dimethylphenylamine} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3,5-dimethylphenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield iodinated derivatives, while reduction reactions can produce amines.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3,5-dimethylphenyl-N-methylcarbamate
  • 4-bromo-3,5-dimethylphenyl-N-methylcarbamate (BDMC)
  • 4-bromo-3,5-dimethylphenyl-N-methylcarbamate (BDMC-1)

Uniqueness

N-(4-bromo-3,5-dimethylphenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties compared to other similar compounds. This group enhances the compound’s stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

N-(4-bromo-3,5-dimethylphenyl)-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO/c1-5-3-7(4-6(2)8(5)11)15-9(16)10(12,13)14/h3-4H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUHGECMWLTHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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